The synthesis of Caspase-13 Inhibitor Z-LEED-FMK typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the incorporation of specific modifications essential for activity. The key steps in the synthesis include:
The molecular structure of Caspase-13 Inhibitor Z-LEED-FMK includes a sequence of amino acids that specifically target caspase-13. The structure can be represented as follows:
The presence of the fluoromethyl ketone group contributes to its irreversible binding capability, enhancing its effectiveness as an inhibitor .
Caspase-13 Inhibitor Z-LEED-FMK functions through a mechanism that involves irreversible binding to the active site of caspase-13, inhibiting its proteolytic activity. The key chemical reaction can be summarized as follows:
This reaction results in the prevention of substrate cleavage by caspase-13, thus blocking apoptotic pathways and related cellular processes .
The mechanism of action for Caspase-13 Inhibitor Z-LEED-FMK involves its binding to the active site of caspase-13. Upon binding, it forms a stable covalent bond with the enzyme, effectively blocking substrate access and preventing enzymatic activity. This inhibition leads to:
Data from studies indicate that Z-LEED-FMK effectively reduces apoptosis in various cell types when applied prior to or during apoptotic stimuli .
Caspase-13 Inhibitor Z-LEED-FMK has significant applications in scientific research:
Researchers utilize this inhibitor to gain insights into cellular mechanisms underlying diseases such as cancer, neurodegeneration, and autoimmune disorders .
Z-LEED-FMK (benzyloxycarbonyl-Leu-Glu(OMe)-Glu(OMe)-Asp(OMe)-fluoromethylketone) belongs to the class of peptide-based irreversible caspase inhibitors. Its mechanism centers on the fluoromethyl ketone (FMK) warhead, which facilitates covalent modification of the catalytic cysteine residue within the caspase active site. Upon binding, the FMK group undergoes nucleophilic attack by the thiol group (-SH) of cysteine, forming a stable thioether bond (C-S-CH₂F). This alkylation event permanently inactivates the enzyme by blocking substrate access to the catalytic pocket [1] [5]. The FMK moiety’s electrophilic properties make it highly reactive toward cysteine proteases, while its moderate reactivity minimizes off-target effects compared to more labile groups like chloromethyl ketone (CMK) [6].
Table 1: Key Structural Elements of Z-LEED-FMK and Their Roles in Caspase Inhibition
Structural Component | Chemical Group | Function in Inhibition |
---|---|---|
N-terminal Cap | Benzyloxycarbonyl (Z) | Enhances cellular permeability via hydrophobicity |
P4 Residue | Leucine (Leu) | Determines specificity for caspase-13 substrate pocket |
P3/P2 Residues | Glutamate (Glu) | Stabilizes binding via electrostatic interactions |
P1 Residue | Aspartate (Asp) | Anchors to S1 specificity pocket of caspases |
Warhead | Fluoromethyl ketone (FMK) | Irreversibly alkylates catalytic cysteine |
Caspase-13 (now reclassified as caspase-4 in humans) possesses a canonical caspase fold comprising a large (p20) and small (p10) subunit, with the catalytic site featuring a conserved Cys-His catalytic dyad. The tetra-peptide sequence LEED (Leu-Glu-Glu-Asp) of Z-LEED-FMK mirrors the natural substrate cleavage motif preferred by caspase-13. Structural analyses reveal:
Z-LEED-FMK exhibits dual inhibition of caspase-13 (bovine/rodent) and caspase-4 (human ortholog). Biochemical assays demonstrate:
While designed for caspase-13/4, Z-LEED-FMK shows significant cross-reactivity with caspase-1, an inflammatory caspase involved in IL-1β maturation. Key findings include:
Table 2: Selectivity Profile of Z-LEED-FMK Across Caspases
Caspase Type | Subfamily | Inhibition Efficacy (IC₅₀) | Structural Basis |
---|---|---|---|
Caspase-13 | Inflammatory | ≤100 nM | Optimal fit in hydrophobic S4 pocket |
Caspase-4 | Inflammatory | 250–500 nM | Reduced S4 hydrophobicity |
Caspase-1 | Inflammatory | ~1.5 µM | Conserved S1 pocket; suboptimal S3/S2 |
Caspase-3 | Executioner | >10 µM | Incompatible S4 pocket |
Caspase-8 | Initiator | >10 µM | Rigid S2/S3 subsites |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0